molecular formula C20H19NO7 B11132123 2-{[3-(3,4,5-Trimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide

2-{[3-(3,4,5-Trimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide

Cat. No.: B11132123
M. Wt: 385.4 g/mol
InChI Key: SFBAZCUFGMFZFY-UHFFFAOYSA-N
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Description

2-{[3-(3,4,5-Trimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide is a complex organic compound that features a benzofuran core linked to a trimethoxybenzoyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3,4,5-Trimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Attachment of the Trimethoxybenzoyl Group: This step involves the acylation of the benzofuran core using 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Introduction of the Acetamide Moiety: The final step involves the reaction of the intermediate with chloroacetamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3,4,5-Trimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety or the benzofuran core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[3-(3,4,5-Trimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[3-(3,4,5-Trimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler ester with similar functional groups but lacking the benzofuran core.

    Dimethylformamide compound with (5Z)-5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: A more complex compound with a benzofuran core and additional functional groups.

Uniqueness

2-{[3-(3,4,5-Trimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H19NO7

Molecular Weight

385.4 g/mol

IUPAC Name

2-[[3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-yl]oxy]acetamide

InChI

InChI=1S/C20H19NO7/c1-24-16-6-11(7-17(25-2)20(16)26-3)19(23)14-9-28-15-5-4-12(8-13(14)15)27-10-18(21)22/h4-9H,10H2,1-3H3,(H2,21,22)

InChI Key

SFBAZCUFGMFZFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)N

Origin of Product

United States

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